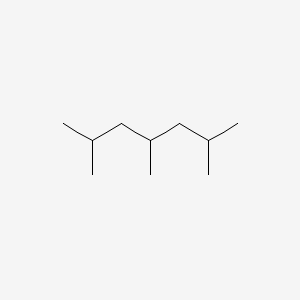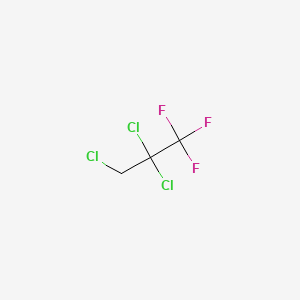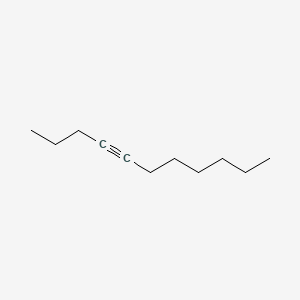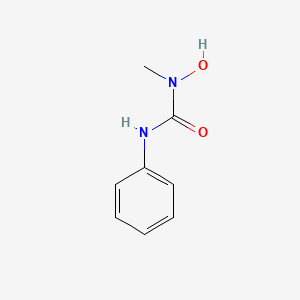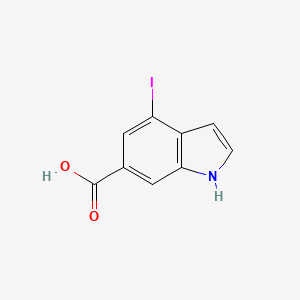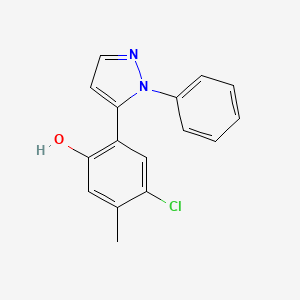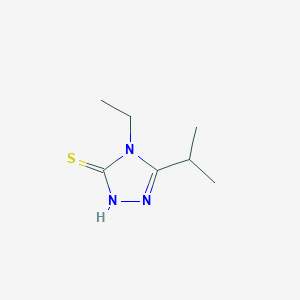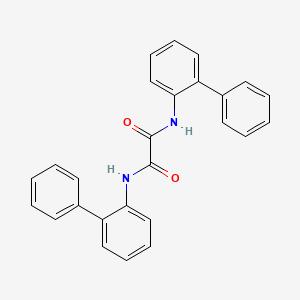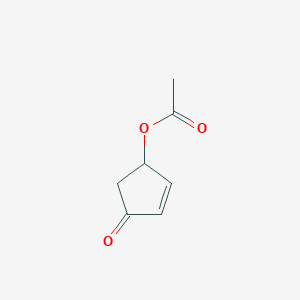
Tetrapentacontane
Übersicht
Beschreibung
Tetrapentacontane is a chemical compound with the molecular formula C54H110 . It is an alkane, a type of hydrocarbon where all the carbon-carbon bonds are single bonds .
Synthesis Analysis
This compound may be used as a reference standard for the determination of the analyte in Moringa oleifera fruit using gas chromatography coupled with mass spectrometry (GC-MS) .Molecular Structure Analysis
The molecular structure of this compound is a chain of 54 carbon atoms with 110 hydrogen atoms attached . The structure can be represented by the linear formula CH3(CH2)52CH3 .Physical and Chemical Properties Analysis
This compound has a density of 0.8±0.1 g/cm3, a boiling point of 596.4±13.0 °C at 760 mmHg, and a flash point of 546.5±9.4 °C . It has a molar refractivity of 252.2±0.3 cm3, a polarizability of 100.0±0.5 10-24 cm3, and a molar volume of 919.9±3.0 cm3 .Wissenschaftliche Forschungsanwendungen
Chemical Characterization and Biological Activities
- Chemical Constituents and Antidiabetic/Anticancer Activities : Tetrapentacontane was identified as a major chemical constituent in the ethyl acetate extract of Santolina chamaecyparissus leaves. This plant extract, containing 27.15% this compound, demonstrated promising antidiabetic and anticancer activities. The extract showed concentration-dependent inhibition of the α-glucosidase enzyme and exhibited negative expression of the Epidermal Growth Factor Receptor in human breast cancer cell lines (Ali et al., 2021).
Thermal Degradation Studies
- Modeling Polyethylene Degradation : this compound has been used to model the thermal degradation of polyethylene. This research provided insights into the degradation mechanisms at low conversion rates and highlighted objectives for further research to improve accuracy at higher conversions. It emphasized the role of specific reactions like H-abstraction and β-scission in the thermal degradation process (Németh et al., 2008).
Materials Science and Pharmaceutical Research
- Materials Science Tetrahedron : The concept of materials science tetrahedron (MST), which succinctly represents the interdependent relationship among the structure, properties, performance, and processing of a drug, can be applied to pharmaceutical research involving compounds like this compound. MST could expedite the transformation of pharmaceutical product development from an art to a science (Sun, 2009).
Wirkmechanismus
C54H110C_{54}H_{110}C54H110
. It’s a member of the class of compounds known as alkanes, which are acyclic branched or unbranched hydrocarbons having the general formulaCnH2n+2C_nH_{2n+2}CnH2n+2
.Target of Action
Alkanes are typically non-reactive and are often used in various industrial applications due to their stability .
Biochemical Pathways
Its presence in an organism is typically the result of external exposure rather than internal biochemical processes .
Pharmacokinetics
As a long-chain alkane, it is likely to have low solubility in water and high solubility in organic solvents . This could affect its absorption, distribution, metabolism, and excretion (ADME) properties, potentially leading to low bioavailability.
Result of Action
Its effects on an organism are likely to be physical rather than biochemical .
Biochemische Analyse
Biochemical Properties
Tetrapentacontane plays a role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. It has been observed to interact with enzymes involved in lipid metabolism, such as lipases. These interactions are typically hydrophobic in nature, given the non-polar characteristics of this compound. The compound’s long carbon chain allows it to integrate into lipid bilayers, influencing membrane fluidity and stability .
Cellular Effects
This compound affects various types of cells and cellular processes. It has been shown to influence cell function by integrating into cell membranes, thereby affecting membrane properties such as fluidity and permeability. This integration can impact cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound’s presence in the membrane can alter the activity of membrane-bound receptors and enzymes, leading to changes in downstream signaling pathways .
Molecular Mechanism
At the molecular level, this compound exerts its effects through hydrophobic interactions with biomolecules. It can bind to lipid molecules within the cell membrane, affecting the membrane’s structural integrity and function. Additionally, this compound may inhibit or activate certain enzymes by altering the lipid environment in which these enzymes operate. Changes in gene expression can also occur as a result of this compound’s impact on membrane-bound transcription factors .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable, but it can undergo degradation under certain conditions, such as exposure to high temperatures or oxidative environments. Long-term studies have shown that this compound can have lasting effects on cellular function, particularly in terms of membrane dynamics and stability .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has minimal impact on cellular function. At higher doses, this compound can cause significant changes in membrane properties, leading to altered cell signaling and metabolism. Toxic or adverse effects have been observed at very high doses, including disruptions in cellular homeostasis and potential cytotoxicity .
Metabolic Pathways
This compound is involved in metabolic pathways related to lipid metabolism. It interacts with enzymes such as lipases and fatty acid synthases, influencing the breakdown and synthesis of lipids. These interactions can affect metabolic flux and the levels of various metabolites within the cell. This compound’s role in these pathways highlights its importance in maintaining lipid homeostasis .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with lipid transporters and binding proteins. These interactions facilitate the movement of this compound to specific cellular compartments, where it can integrate into membranes or be stored in lipid droplets. The compound’s distribution is influenced by its hydrophobic nature, which allows it to associate with lipid-rich regions .
Subcellular Localization
This compound is primarily localized within the lipid bilayers of cellular membranes. Its subcellular localization is directed by its hydrophobic properties, which favor its integration into lipid-rich environments. This localization can affect the activity and function of membrane-bound proteins and enzymes, as well as the overall structural integrity of the membrane .
Eigenschaften
IUPAC Name |
tetrapentacontane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C54H110/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-39-41-43-45-47-49-51-53-54-52-50-48-46-44-42-40-38-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-54H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPRWEYHEIDHWGM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C54H110 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80334754 | |
| Record name | Tetrapentacontane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80334754 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
759.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5856-66-6 | |
| Record name | Tetrapentacontane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80334754 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: What is the primary source of tetrapentacontane identified in the provided research papers?
A1: The research papers primarily identify this compound as a constituent of cuticular waxes extracted from various plant species. [, , , , , , ]
Q2: What is the molecular formula and weight of this compound?
A2: this compound has a molecular formula of C54H110 and a molecular weight of 751.45 g/mol.
Q3: Can you elaborate on the role of this compound in plant cuticular waxes?
A3: While the specific role of this compound in plant cuticular waxes is not fully elucidated in the provided research, its presence as a major constituent suggests a potential contribution to the wax's physical properties. Cuticular waxes play crucial roles in plant protection against environmental stresses, including drought, UV radiation, and pathogen attacks. [, , , ]
Q4: One study found a correlation between this compound and disease susceptibility in Prunus species. Could you explain this finding?
A4: In a study analyzing the cuticular wax composition of Prunus species, researchers observed a strong positive correlation between leaf damage caused by the fungus Clasterosporium carpohilum and the content of this compound in the epicuticular waxes. This finding suggests that this compound might be a product of infection-induced metabolic changes in epidermal cells or that its presence could be linked to a susceptibility factor exploited by the pathogen. Further research is needed to confirm the exact mechanism behind this correlation. []
Q5: Has this compound shown any potential for applications in other fields, such as pharmaceuticals or cosmetics?
A5: The provided research papers primarily focus on identifying and quantifying this compound within the context of plant extracts. Currently, there is limited information regarding its potential applications in pharmaceuticals or cosmetics. Further research is required to explore potential bioactivities and applications beyond its natural occurrence in plants.
Q6: What analytical techniques are commonly used to identify and quantify this compound?
A6: Gas chromatography-mass spectrometry (GC-MS) is the primary analytical technique used for the identification and quantification of this compound in the presented research papers. [, , , , , , ]
Q7: What is the significance of identifying this compound alongside other bioactive compounds in plant extracts?
A7: Identifying this compound alongside other bioactive compounds in plant extracts provides a comprehensive understanding of the chemical profile of these extracts. While the specific role of this compound might not be fully understood, its presence contributes to the overall picture of the plant's chemical composition and potential synergistic effects of different compounds. This information is valuable for researchers exploring potential applications of these extracts in various fields. [, , , , , , ]
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



